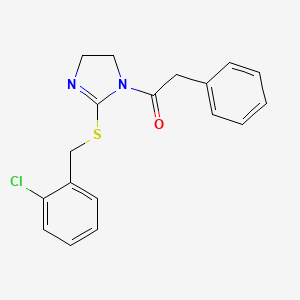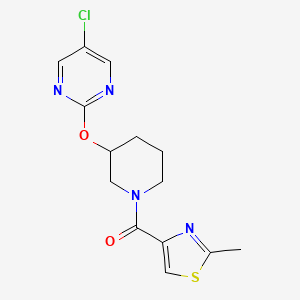
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, also known as CP-690,550, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
- Piperazinyl Oxazolidinone Antibacterial Agents : A study described the synthesis and evaluation of piperazinyl oxazolidinones containing heteroaromatic rings, showing significant antimicrobial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (J. Tucker et al., 1998) source.
- Pyrimidinone and Oxazinone Derivatives : Another research focused on creating pyrimidinone and oxazinone derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs (A. Hossan et al., 2012) source.
Anticancer Agents
- Pyrazole Derivatives : A study on the synthesis of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, identified compounds with high anticancer activity, surpassing the reference drug doxorubicin in efficacy (H. Hafez et al., 2016) source.
- Oxazole Clubbed Pyridyl-pyrazolines : Research into 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities revealed compounds with significant potential, supported by molecular docking studies (Kanubhai D. Katariya et al., 2021) source.
Wirkmechanismus
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 by (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone affects the insulin and incretin pathways . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Pharmacokinetics
It was noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . This leads to better control of plasma glucose levels .
Action Environment
The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, like many other drugs, can be influenced by various environmental factors.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-18-12(8-22-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCTXEKPWJCEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)
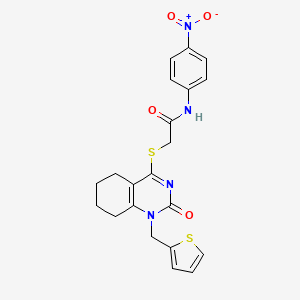
![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)
![Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate](/img/structure/B2717935.png)


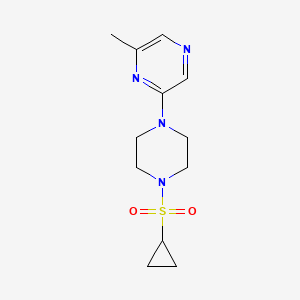
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid](/img/structure/B2717940.png)
![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)
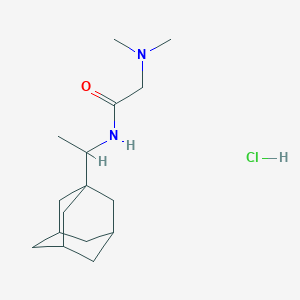
![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2717947.png)
